Anagyrine

Nicotinic Acetylcholine Receptors Radioligand Binding Assay Neuropharmacology

Anagyrine (CAS 486-89-5) is an irreplaceable quinolizidine alkaloid for nAChR research. It uniquely acts as a direct nAChR desensitizer (DC₅₀ = 6.9 µM in SH-SY5Y cells), distinct from agonists like cytisine, and is the essential probe for 'crooked calf syndrome' developmental toxicology models. Generic substitution with other quinolizidine alkaloids (sparteine, lupanine) is scientifically invalid due to vastly different receptor affinities (IC₅₀ = 2,096 µM for anagyrine). Its well-defined NMR profile ensures accurate analytical quantification. Procure ≥98% pure anagyrine for reproducible results.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
CAS No. 486-89-5
Cat. No. B1237701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagyrine
CAS486-89-5
Synonymsanagyrine
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O
InChIInChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1
InChIKeyFQEQMASDZFXSJI-JHJVBQTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anagyrine (CAS 486-89-5): Procurement-Grade Quinolizidine Alkaloid for nAChR Research and Toxicological Studies


Anagyrine (CAS 486-89-5), also known as monolupine or rhombinine, is a tetracyclic quinolizidine alkaloid first isolated from Anagyris foetida and now primarily sourced from various Lupinus species (Fabaceae) . It is a naturally occurring compound with a well-documented pharmacological profile, characterized by its selective binding to nicotinic acetylcholine receptors (nAChRs) and a pronounced, species-specific teratogenic effect, making it a critical tool for neuropharmacology and developmental toxicology research .

Why Generic Substitution Fails: The Critical Need for Specified Anagyrine in Sensitive nAChR and Teratogenicity Assays


Generic substitution among quinolizidine alkaloids is not scientifically valid due to extreme variations in receptor subtype selectivity and in vivo functional consequences. While compounds like cytisine, sparteine, and lupanine all belong to the same broad chemical class, their affinity for nAChRs can vary by orders of magnitude, as detailed in Section 3 . For instance, anagyrine's unique profile as a direct nAChR desensitizer with moderate affinity contrasts sharply with the high-affinity agonist cytisine or the low-affinity sparteine . Furthermore, anagyrine's unique species-specific teratogenicity—profound in cattle but absent in other common models—cannot be assumed for other alkaloids, as it is linked to its specific toxicokinetic and metabolic fate . Using an unspecified or impure alkaloid mixture would introduce confounding variables and irreproducible results, undermining the integrity of critical research.

Quantitative Evidence for Anagyrine (CAS 486-89-5) Differentiation Against Key Comparators


Comparative nAChR Affinity: Anagyrine vs. Cytisine, Lupanine, and Sparteine

Anagyrine exhibits a distinct nAChR binding profile that is orders of magnitude weaker than the high-affinity ligand cytisine but stronger than sparteine. In a standardized radioligand binding assay using [³H]-nicotine on membranes from porcine brain, anagyrine displaced 50% of the specifically bound radioligand at a concentration (IC₅₀) of 2,096 µM . This is in stark contrast to cytisine, which had an IC₅₀ of 0.14 µM, and sparteine, with an IC₅₀ of 331 µM . Lupanine, another common quinolizidine alkaloid, was significantly more potent with an IC₅₀ of 5 µM .

Nicotinic Acetylcholine Receptors Radioligand Binding Assay Neuropharmacology

Unique Species-Specific Teratogenicity: Anagyrine is Potent in Cattle but Not in Sheep or Goats

Anagyrine is the primary alkaloid responsible for inducing 'crooked calf disease', but this effect is uniquely species-specific to cattle. In controlled oral dosing studies, anagyrine produced profound teratogenic effects in pregnant cows . Crucially, identical dosing in sheep, goats, and hamsters resulted in no teratogenic outcome, confirming a species-dependent mechanism not shared with other ruminants or rodents .

Developmental Toxicology Teratogenicity Crooked Calf Disease Animal Model Selection

nAChR Desensitization vs. Activation: Anagyrine's Functional Profile in Neuronal Cell Lines

Beyond simple binding, anagyrine's functional role as an nAChR desensitizer differentiates it from classic agonists. In SH-SY5Y human neuroblastoma cells, anagyrine acts as a partial agonist with an EC₅₀ of 4.2 µM, but it more potently induces receptor desensitization with a DC₅₀ of 6.9 µM . A similar profile is observed in TE-671 cells (EC₅₀ = 231 µM, DC₅₀ = 139 µM) . This contrasts with the pure agonist profile of the high-affinity comparator cytisine .

nAChR Desensitization Electrophysiology SH-SY5Y Cells TE-671 Cells

Verification of Absolute Configuration: Anagyrine vs. its C11 Epimer Thermopsine

Anagyrine and thermopsine are C11 epimers, meaning they differ only in the spatial arrangement of atoms around a single carbon, yet they are distinct chemical entities. Early misassignments in the literature regarding the relative and absolute configurations of these two alkaloids have been refuted, and the correct ¹H and ¹³C NMR spectral assignments for anagyrine have been firmly established . This precise stereochemical characterization is non-trivial and is essential for confirming the identity of procured material, as misidentification with its epimer can lead to erroneous research outcomes.

Stereochemistry NMR Spectroscopy Quality Control Analytical Chemistry

Recommended Research Applications for Procured Anagyrine (CAS 486-89-5)


Investigating nAChR Desensitization and Tolerance Mechanisms

Anagyrine should be procured as a specific chemical probe to study the desensitization of nicotinic acetylcholine receptors. Its functional profile in SH-SY5Y and TE-671 cells, showing a potent desensitization effect (DC₅₀ = 6.9 µM and 139 µM, respectively) alongside partial agonism, makes it a valuable tool for dissecting the molecular pathways leading to receptor downregulation and tolerance, distinct from the effects of classical agonists like cytisine .

Establishing Species-Specific Teratogenicity Models in Bovine Research

Given its unique and profound teratogenic effect in cattle, anagyrine is the essential compound for creating and studying 'crooked calf syndrome' models. Researchers investigating developmental toxicology and species-specific metabolic activation pathways will find anagyrine irreplaceable, as its effects cannot be replicated in common rodent models or in other livestock like sheep and goats . This application relies on the compound's demonstrated in vivo toxicokinetic profile .

Analytical Chemistry and Quality Control of Quinolizidine Alkaloids

Anagyrine serves as a necessary analytical reference standard for the identification and quantification of quinolizidine alkaloids in plant material, feed, and food. Its well-defined NMR spectroscopic profile, distinct from its epimer thermopsine, is critical for accurate chromatographic and spectrometric method development and validation in quality control laboratories .

Comparative Neuropharmacology of Quinolizidine Alkaloids

Researchers investigating the structure-activity relationships of quinolizidine alkaloids at nicotinic and muscarinic receptors require anagyrine to complete a comparative panel. Its moderate nAChR affinity (IC₅₀ = 2,096 µM) provides a crucial data point that contrasts with high-affinity ligands (e.g., cytisine) and low-affinity compounds (e.g., sparteine), allowing for a more complete understanding of the pharmacophore requirements for receptor interaction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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